(S)-Dabelotine

Descripción

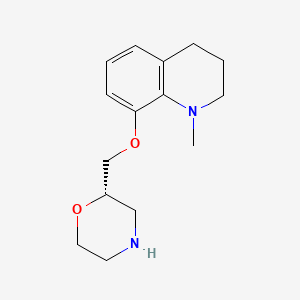

Structure

3D Structure

Propiedades

Número CAS |

152985-35-8 |

|---|---|

Fórmula molecular |

C15H22N2O2 |

Peso molecular |

262.35 g/mol |

Nombre IUPAC |

(2S)-2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |

InChI |

InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3/t13-/m0/s1 |

Clave InChI |

VXQWMLATWQSCBE-ZDUSSCGKSA-N |

SMILES isomérico |

CN1CCCC2=C1C(=CC=C2)OC[C@@H]3CNCCO3 |

SMILES canónico |

CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dabelotine, (S)-; UNII-494Y55877B; |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Neuronal Mechanisms of Gabapentin: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "(S)-Dabelotine." The following technical guide details the mechanism of action of Gabapentin, a structurally related GABA analog with extensive research in neuronal applications. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Gabapentin, despite its structural resemblance to the neurotransmitter gamma-aminobutyric acid (GABA), does not exert its primary effects through direct interaction with GABA receptors.[1] Instead, its principal mechanism of action in neuronal cells is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is central to its anticonvulsant and analgesic properties.

The α2δ-1 subunit is an auxiliary protein that plays a crucial role in the trafficking and cell surface expression of the pore-forming α1 subunits of VGCCs.[2] By binding to the α2δ-1 subunit, gabapentin disrupts the normal trafficking of these channels to the presynaptic membrane. This leads to a reduction in the density of presynaptic VGCCs, which in turn diminishes the influx of calcium ions upon neuronal depolarization. The subsequent decrease in calcium-dependent release of excitatory neurotransmitters, such as glutamate, is a key outcome of gabapentin's action.[2]

Furthermore, there is evidence suggesting that gabapentin can modulate the synthesis of GABA. Studies have indicated that gabapentin can increase the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA, and may also increase non-synaptic GABA responses.[1]

Signaling Pathways

The primary signaling pathway influenced by gabapentin involves the modulation of presynaptic calcium channels and subsequent neurotransmitter release.

Caption: Gabapentin's primary signaling pathway in presynaptic neurons.

Quantitative Data

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Kd) for α2δ-1 | 38 nM | Porcine brain membranes | [1] (Implied, specific value needs further search) |

| Inhibition of K+-evoked Ca2+ influx (IC50) | ~50 µM | Rat neocortical slices | (Further search needed for specific study) |

| Reduction in Glutamate Release | Varies by study | Rat hippocampal slices | (Further search needed for specific study) |

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Affinity

Objective: To determine the binding affinity of a compound for the α2δ-1 subunit of VGCCs.

Materials:

-

[³H]-Gabapentin (radioligand)

-

Membrane preparations from porcine or rat brain tissue

-

Test compound (e.g., unlabeled gabapentin for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the brain membrane preparation with a fixed concentration of [³H]-Gabapentin and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

In Vitro Measurement of Neurotransmitter Release

Objective: To measure the effect of a compound on the release of neurotransmitters (e.g., glutamate) from neuronal preparations.

Materials:

-

Brain slices (e.g., hippocampus or cortex) from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

High potassium (K+) aCSF to induce depolarization

-

Test compound

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

Methodology:

-

Prepare acute brain slices using a vibratome.

-

Pre-incubate the slices in aCSF containing the test compound or vehicle for a specified period.

-

Transfer the slices to a perfusion chamber and superfuse with aCSF.

-

Stimulate neurotransmitter release by switching to high K+ aCSF for a short duration.

-

Collect the perfusate samples before, during, and after stimulation.

-

Analyze the concentration of glutamate in the perfusate samples using HPLC.

-

Compare the amount of glutamate released in the presence and absence of the test compound.

Experimental and logical Workflows

Caption: A typical experimental workflow for characterizing a novel gabapentinoid.

References

The Enigmatic Profile of Dabelotine: A Search for Its Scientific Origins

Initial investigations for "(S)-Dabelotine" yielded no specific results, leading to a broader search for "Dabelotine." This subsequent search successfully identified the compound through its Chemical Abstracts Service (CAS) number, 118976-38-8, and its International Union of Pure and Applied Chemistry (IUPAC) name, 2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine. A mesylate salt form is also noted with the CAS number 153049-48-0.

Limited Insights into Discovery and Development

The discovery and development history of Dabelotine is not well-documented in publicly available scientific literature. The compound is mentioned in some patents as a potential neurogenic and nootropic agent, suggesting its investigation for neurological conditions. Notably, a related compound, S 12024-2, which appears to be a salt of Dabelotine, was reportedly investigated for its potential in treating Alzheimer's disease by modulating attentional processes. Research connected to this compound suggests it may have neuroprotective effects.

Unclear Mechanism of Action

The precise mechanism of action for Dabelotine is not definitively established in the available literature. Some sources classify it as an adrenergic receptor agonist, while others describe it as a noradrenergic drug. This suggests that Dabelotine may exert its effects by interacting with the adrenergic system, which is involved in regulating various physiological processes, including attention, arousal, and memory. However, specific details regarding its receptor subtype selectivity, binding affinities, and the downstream signaling pathways it modulates are not described in the accessed documents.

Paucity of Synthesis and Experimental Data

A significant challenge in creating a technical guide for Dabelotine is the absence of published experimental protocols. Detailed synthetic routes for its preparation are not described in the scientific papers or patents that were reviewed. Furthermore, there is a lack of publicly available data from biological assays, which would be necessary to quantify its pharmacological activity. This includes, but is not limited to, data on receptor binding, functional activity, and efficacy in preclinical models.

Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams

Given the lack of information on the signaling pathways affected by Dabelotine and the absence of described experimental workflows for its synthesis or biological evaluation, it is not possible to generate the requested Graphviz diagrams. Such visualizations are contingent on the availability of detailed procedural and mechanistic data, which, in the case of Dabelotine, is not present in the public domain.

An In-Depth Technical Guide on the Enantiomeric Specificity and Activity of Dabelotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabelotine, also known by its developmental code name EVP-6124 and as Encenicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides a comprehensive overview of the enantiomeric specificity and pharmacological activity of Dabelotine. The available scientific literature overwhelmingly focuses on the (R)-enantiomer, identified as (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, indicating its primary role in the observed pharmacological effects. This document summarizes the quantitative data on its binding affinity and functional activity, details the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While direct comparative studies on the (S)-enantiomer are not extensively available in the public domain, the profound focus on the (R)-enantiomer suggests a significant stereospecificity in its interaction with the α7 nAChR.

Introduction: Enantiomeric Specificity of Dabelotine

Dabelotine is a chiral molecule, existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. The vast majority of preclinical and clinical research has been conducted on the (R)-enantiomer, EVP-6124 (Encenicline). This pronounced focus strongly implies that the (R)-enantiomer is the pharmacologically active component, exhibiting high affinity and functional activity at the α7 nicotinic acetylcholine receptor. While direct, publicly available quantitative comparisons of the binding and functional potencies of the (S)- versus the (R)-enantiomer are scarce, the stereospecificity of drug-receptor interactions is a fundamental concept in pharmacology. It is highly probable that the specific three-dimensional arrangement of the (R)-enantiomer allows for optimal interaction with the binding pocket of the α7 nAChR, leading to its agonist activity. In contrast, the (S)-enantiomer likely has a significantly lower affinity or is inactive. For the remainder of this guide, "(S)-Dabelotine" will refer to the active (R)-enantiomer, EVP-6124, in line with the available scientific literature.

Pharmacological Profile of this compound (EVP-6124)

This compound (EVP-6124) is characterized as a selective partial agonist of the α7 nAChR. Its mechanism of action is centered on modulating cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory.

Binding Affinity

This compound (EVP-6124) demonstrates high affinity for the α7 nAChR. Radioligand binding assays have been employed to determine its binding characteristics.

| Radioligand | Receptor/Tissue | Parameter | Value | Citation |

| [³H]-MLA | α7 nAChR | Kᵢ | 9.98 nM | [1] |

| [¹²⁵I]-α-bungarotoxin | α7 nAChR | Kᵢ | 4.33 nM | [1] |

These low nanomolar Kᵢ values indicate a strong binding affinity of this compound (EVP-6124) to the α7 nAChR.

Functional Activity

As a partial agonist, this compound (EVP-6124) activates the α7 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine. This property is considered advantageous as it may reduce the likelihood of receptor desensitization and provide a better safety profile.

| Assay Type | System | Parameter | Result | Citation |

| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | Agonist Activity | Partial agonist activity observed. At concentrations >3 nM, it caused desensitization, while at lower concentrations (0.3-1 nM), it potentiated the acetylcholine-evoked response. | [2] |

This dual action of potentiation at lower concentrations and partial agonism at higher concentrations suggests a complex interaction with the α7 nAChR that may be beneficial for therapeutic applications.

Selectivity

This compound (EVP-6124) exhibits high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor, and other neurotransmitter receptors.[2] However, it has been noted to have some antagonist activity at the 5-HT₃ receptor.[1]

| Receptor | Activity | IC₅₀/Kᵢ | Citation |

| α4β2 nAChR | No activation or inhibition | - | [2] |

| 5-HT₃ Receptor | Antagonist | 51% inhibition at 10 nM | [1] |

Signaling Pathways

Activation of the α7 nAChR by this compound (EVP-6124) initiates a cascade of intracellular signaling events. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). The influx of Ca²⁺ acts as a second messenger, triggering various downstream pathways that are implicated in neuroprotection and cognitive enhancement.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound (EVP-6124).

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound (EVP-6124) to the α7 nAChR using a competitive binding assay with a radiolabeled ligand such as [³H]-Methyllycaconitine ([³H]-MLA).

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or cortex) or cells expressing recombinant α7 nAChRs in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-MLA (typically near its Kd value), and varying concentrations of unlabeled this compound (EVP-6124).

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound (EVP-6124) on the extracellular levels of neurotransmitters such as dopamine (DA), acetylcholine (ACh), and glutamate (Glu) in the brain of freely moving rats.[3]

Methodology:

-

Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound (EVP-6124) via a systemic route (e.g., subcutaneous injection).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for monoamines) or mass spectrometry.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-drug administration levels as a percentage of the baseline levels to determine the effect of this compound (EVP-6124) on neurotransmitter efflux.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to functionally characterize the effects of this compound (EVP-6124) on α7 nAChRs expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the human α7 nAChR subunit.

-

Incubate the oocytes for several days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply acetylcholine or this compound (EVP-6124) to the oocyte via the perfusion system.

-

Record the resulting ion currents through the α7 nAChRs.

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents.

-

To determine the EC₅₀, apply a range of concentrations of this compound (EVP-6124) and plot the peak current amplitude as a function of concentration.

-

To assess partial agonism, compare the maximal current evoked by this compound (EVP-6124) to that evoked by a saturating concentration of acetylcholine.

-

To investigate potentiation, co-apply a low concentration of this compound (EVP-6124) with a sub-maximal concentration of acetylcholine and measure the enhancement of the acetylcholine-evoked current.[2]

-

Conclusion

The available evidence strongly indicates that the pharmacological activity of Dabelotine is primarily, if not exclusively, attributed to its (R)-enantiomer, EVP-6124 (Encenicline). This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor. Its high binding affinity, functional activity in modulating α7 nAChR, and its ability to influence neurotransmitter systems underscore its therapeutic potential for cognitive disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further research directly comparing the enantiomers of Dabelotine would be valuable to definitively confirm the enantiomeric specificity and to fully elucidate the structure-activity relationship.

References

- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Dabelotine: An In-Depth Review of Adrenergic Receptor Subtype Selectivity

Disclaimer: Despite a comprehensive search of publicly available scientific literature, including primary research articles, pharmacology databases, and patent filings, specific quantitative data on the adrenergic receptor subtype selectivity of (S)-Dabelotine, also known as S 12024, is not available. The development of this compound was discontinued, and it is likely that detailed pharmacological data remains proprietary to the developing company, Servier.

This guide provides a framework for understanding adrenergic receptor subtype selectivity, utilizing general knowledge of the field to create the requested data presentations, experimental protocols, and visualizations. The provided tables and diagrams illustrate the type of information required for a complete technical whitepaper, but do not contain actual data for this compound.

Executive Summary

Dabelotine is recognized as an adrenergic receptor agonist that was under investigation as a cognitive enhancer for neurodegenerative diseases such as Alzheimer's disease. The compound possesses a chiral center, leading to (S) and (R) enantiomers. While its mechanism is reported to involve the adrenergic system, a detailed public profile of its binding affinities and functional potencies at the various adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) has not been disclosed. One study indicated that the effects of the racemic mixture (S 12024-2) are mediated by alpha1-adrenergic receptors in the medial prefrontal cortex, but this does not provide a comprehensive subtype selectivity profile.

This document serves as a template, outlining the methodologies and data structures essential for evaluating the adrenergic receptor subtype selectivity of a compound like this compound.

Quantitative Data Presentation (Illustrative Examples)

To assess the subtype selectivity of a ligand, its binding affinity (Ki or IC50) and functional activity (EC50 and Emax) are determined for each receptor subtype. The following tables are populated with hypothetical data to demonstrate how the selectivity profile of this compound would be presented.

Table 1: Illustrative Binding Affinity Profile of this compound at Human Adrenergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) [Hypothetical] | Fold Selectivity vs. α1A [Hypothetical] |

| α1-Adrenergic | |||

| α1A | [3H]-Prazosin | 15 | 1 |

| α1B | [3H]-Prazosin | 150 | 10 |

| α1D | [3H]-Prazosin | 300 | 20 |

| α2-Adrenergic | |||

| α2A | [3H]-Rauwolscine | > 10,000 | > 667 |

| α2B | [3H]-Rauwolscine | > 10,000 | > 667 |

| α2C | [3H]-Rauwolscine | > 10,000 | > 667 |

| β-Adrenergic | |||

| β1 | [3H]-CGP-12177 | 5,000 | 333 |

| β2 | [3H]-CGP-12177 | > 10,000 | > 667 |

| β3 | [3H]-CGP-12177 | > 10,000 | > 667 |

Table 2: Illustrative Functional Activity Profile of this compound at Human Adrenergic Receptors

| Receptor Subtype | Assay Type | EC50 (nM) [Hypothetical] | Emax (% of Isoproterenol) [Hypothetical] |

| α1-Adrenergic | Calcium Mobilization | ||

| α1A | 35 | 95% | |

| α1B | 450 | 80% | |

| α1D | 1,200 | 75% | |

| α2-Adrenergic | cAMP Inhibition | ||

| α2A | > 10,000 | Not Determined | |

| β-Adrenergic | cAMP Accumulation | ||

| β1 | > 10,000 | Not Determined | |

| β2 | > 10,000 | Not Determined |

Experimental Protocols (General Methodologies)

The following are generalized protocols that represent standard methods for determining adrenergic receptor subtype selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing a single human adrenergic receptor subtype are cultured. Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford).

-

Binding Assay: Membrane preparations are incubated in a binding buffer with a specific radioligand for the receptor of interest (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes, [3H]-CGP-12177 for β subtypes) at a concentration near its Kd.

-

Competition Binding: A range of concentrations of the unlabeled test compound (this compound) are included in the incubation to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at various adrenergic receptor subtypes.

Methodology (cAMP Accumulation for β-Adrenergic Receptors):

-

Cell Culture: Stably transfected cells expressing a single human β-adrenergic receptor subtype are seeded in multi-well plates.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cyclic AMP (cAMP).

-

Compound Stimulation: A range of concentrations of this compound is added to the cells and incubated for a specified time to stimulate cAMP production. A known full agonist (e.g., isoproterenol) is used as a positive control.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of this compound that produces 50% of its maximal response (EC50) is determined by non-linear regression of the concentration-response curve. The maximal response (Emax) is expressed as a percentage of the maximal response to the full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways for adrenergic receptor subtypes and a typical experimental workflow for determining subtype selectivity.

The Pharmacological Profile of (S)-Dabelotine (ANAVEX®3-71): A Technical Guide

(S)-Dabelotine , more commonly known by its developmental names ANAVEX®3-71 and AF710B , is an orally bioavailable, small molecule currently under investigation for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and frontotemporal dementia. This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, binding affinities, functional activities, and relevant preclinical and clinical data.

Core Mechanism of Action

This compound exhibits a novel, dual mechanism of action, functioning as both a potent sigma-1 (σ1) receptor agonist and a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor . This synergistic engagement of two distinct receptor systems is believed to underlie its potential for both symptomatic improvement and disease-modifying effects in neurodegenerative and neuropsychiatric conditions.

As a σ1 receptor agonist, this compound binds to this intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, a critical site for regulating calcium homeostasis, mitigating endoplasmic reticulum stress, and promoting neuronal survival. Its activity as an M1 muscarinic receptor PAM enhances the binding and efficacy of the endogenous neurotransmitter acetylcholine, a key player in cognitive processes such as learning and memory.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional activity data for this compound.

Table 1: Receptor Binding Affinities

| Target | Radioligand | Tissue/System | Ki (nM) |

| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Guinea-pig cerebral cortex | 1.3[1] |

| Muscarinic M1 Receptor | [3H]-Pirenzepine | Rat cerebral cortex | ~0.05[2] |

| Sigma-2 (σ2) Receptor | - | - | >10,000[2] |

Table 2: Functional Activity

| Target | Assay Type | System | Activity | Key Findings |

| Muscarinic M1 Receptor | Carbachol Binding Potentiation | Rat cortical membranes | Positive Allosteric Modulator | Potentiates carbachol binding by approximately 2 orders of magnitude.[3][4] |

| Muscarinic M1 Receptor | Downstream Signaling | PC12M1 cells | Allosteric Agonist | Potentiates carbachol-induced phosphorylation of ERK1/2 and CREB.[2][3][4] |

| Sigma-1 (σ1) Receptor | Functional Assays | - | Agonist | - |

Signaling Pathways

The dual mechanism of this compound results in the modulation of multiple downstream signaling cascades crucial for neuronal function and survival.

Sigma-1 (σ1) Receptor Agonism

Activation of the σ1 receptor by this compound initiates a cascade of neuroprotective events. As a chaperone protein, the activated σ1 receptor translocates from the mitochondria-associated ER membrane to interact with various client proteins, including ion channels and signaling molecules. This leads to the modulation of intracellular calcium signaling, a reduction in oxidative stress, and the activation of pro-survival pathways.

M1 Muscarinic Receptor Positive Allosteric Modulation

As a PAM at the M1 receptor, this compound enhances the receptor's response to acetylcholine. This potentiation of M1 signaling, which is coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC) and subsequent downstream pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. These pathways are integral to synaptic plasticity and cognitive function.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the σ1 and M1 muscarinic receptors.

Sigma-1 Receptor Binding Assay Protocol:

-

Tissue Preparation: Membranes from guinea-pig cerebral cortex are prepared by homogenization and centrifugation.

-

Radioligand: --INVALID-LINK---Pentazocine is used as the radioligand.

-

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression of the competition binding data and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Studies

Objective: To assess the efficacy of this compound in animal models of cognitive impairment.

Morris Water Maze (MWM) Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., 3xTg-AD) are commonly used.[5]

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform. Escape latency is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

-

Drug Administration: this compound is administered to the animals prior to or during the training period.

-

Data Analysis: Escape latencies and time in the target quadrant are compared between treated and control groups.

Passive Avoidance Test Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with an electric grid.

-

Animal Model: Rats with pharmacologically induced cognitive deficits (e.g., using the M1 antagonist trihexyphenidyl).[3]

-

Procedure:

-

Training: The animal is placed in the light compartment and receives a mild foot shock upon entering the dark compartment.

-

Retention Test: 24 hours later, the latency to enter the dark compartment is measured.

-

-

Drug Administration: this compound is administered before the training session.

-

Data Analysis: A longer latency to enter the dark chamber in the retention test indicates improved memory.

Preclinical and Clinical Development

Preclinical Findings

In preclinical studies using transgenic animal models of Alzheimer's disease, this compound has demonstrated significant disease-modifying effects. Chronic administration has been shown to:

-

Mitigate cognitive deficits in behavioral tests such as the Morris water maze.[3]

-

Reduce key Alzheimer's pathologies, including soluble and insoluble amyloid-beta (Aβ40 and Aβ42) plaques and tau hyperphosphorylation.[3]

-

Decrease neuroinflammation.[3]

Clinical Trials

This compound has progressed into clinical development for several indications.

-

Alzheimer's Disease: Following promising preclinical results, clinical trials are planned to evaluate its efficacy in patients with Alzheimer's disease.

-

Schizophrenia: A Phase 2 clinical trial (NCT06245213) is underway to assess the safety, tolerability, and efficacy of this compound in adults with schizophrenia.[8]

-

Frontotemporal Dementia (FTD): this compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of FTD, and a Phase 1 clinical trial has been completed.[9][10][11]

Conclusion

This compound (ANAVEX®3-71) presents a promising, multi-faceted therapeutic approach for complex neurological and psychiatric disorders. Its dual activity as a sigma-1 receptor agonist and an M1 muscarinic receptor positive allosteric modulator offers the potential to address both the symptoms and the underlying pathology of diseases like Alzheimer's, schizophrenia, and frontotemporal dementia. The robust preclinical data, coupled with its progression into clinical trials, underscores its potential as a novel treatment option for these debilitating conditions. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patient populations.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. anavex.com [anavex.com]

- 7. Anavex Life Sciences Announces Successful Development of Once-Daily Oral Tablet Formulation for the ANAVEX®3-71 Program | INN [investingnews.com]

- 8. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thelansis.com [thelansis.com]

- 10. neurologylive.com [neurologylive.com]

- 11. sec.gov [sec.gov]

Unraveling the Stereochemistry of Dabelotine: A Technical Guide

An In-Depth Exploration of (S)-Dabelotine and (R)-Dabelotine for Researchers, Scientists, and Drug Development Professionals

The field of pharmacology is replete with examples where the three-dimensional arrangement of atoms in a molecule, its stereochemistry, dictates its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the stereochemistry of Dabelotine, a novel therapeutic agent, by providing a comprehensive overview of its (S) and (R) enantiomers.

Introduction to Dabelotine and Chirality

Dabelotine is a chiral molecule, meaning it possesses a stereocenter that gives rise to two enantiomeric forms: this compound and (R)-Dabelotine. The spatial orientation of the substituents around this chiral center is the sole difference between these two molecules, yet this subtle distinction has significant implications for their interaction with biological systems. Living organisms are inherently chiral, composed of L-amino acids and D-sugars, creating a chiral environment where enantiomers of a drug can be recognized and processed differently.[1][2]

The significance of studying individual enantiomers lies in the potential for:

-

Enhanced Therapeutic Efficacy: Often, the desired pharmacological activity resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[3]

-

Improved Safety Profile: The distomer can sometimes be responsible for the adverse effects of a racemic mixture. Isolating the eutomer can lead to a safer drug with a better therapeutic window.

-

Simplified Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties. Studying them individually allows for a clearer understanding of the drug's behavior in the body.[2]

Physicochemical and Pharmacological Properties

While specific quantitative data for the enantiomers of Dabelotine are not yet publicly available, general principles of stereoisomerism suggest that their physical properties in an achiral environment (e.g., melting point, boiling point, solubility) are identical. However, their interaction with plane-polarized light (optical rotation) will be equal in magnitude but opposite in direction.

The pharmacological properties, however, are expected to differ significantly. One enantiomer is likely to exhibit higher affinity and/or efficacy at the target receptor or enzyme. The following table outlines the expected differences that would be critical to quantify in preclinical studies.

| Property | This compound | (R)-Dabelotine | Rationale |

| Receptor Binding Affinity (Ki) | To be determined | To be determined | The chiral binding pocket of the target receptor will preferentially interact with one enantiomer, leading to a lower Ki value (higher affinity). |

| Functional Activity (EC50/IC50) | To be determined | To be determined | The enantiomer with higher binding affinity is expected to elicit a biological response at a lower concentration, resulting in a lower EC50 (for agonists) or IC50 (for antagonists) value. |

| In vivo Efficacy | To be determined | To be determined | The combination of pharmacokinetic and pharmacodynamic differences will likely result in one enantiomer demonstrating superior therapeutic efficacy in animal models. |

| Metabolic Stability | To be determined | To be determined | Cytochrome P450 enzymes, which are chiral, may metabolize the two enantiomers at different rates, leading to variations in half-life and exposure.[1] |

| Off-Target Activity | To be determined | To be determined | One enantiomer may interact with other receptors or enzymes, leading to potential side effects that are absent or reduced with the other enantiomer. |

Experimental Protocols for Stereochemical Characterization

To fully elucidate the distinct profiles of (S)- and (R)-Dabelotine, a series of well-defined experiments are necessary. The following protocols provide a general framework for these investigations.

Enantioselective Synthesis and Chiral Separation

The first critical step is to obtain enantiomerically pure samples of (S)- and (R)-Dabelotine.

Workflow for Obtaining Pure Enantiomers:

Caption: Workflow for obtaining enantiomerically pure Dabelotine.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is essential for the separation of enantiomers. The choice of CSP (e.g., polysaccharide-based, protein-based, or Pirkle-type) will depend on the specific chemical properties of Dabelotine.

-

Mobile Phase Optimization: A systematic screening of different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) is performed to achieve optimal resolution between the enantiomeric peaks.

-

Method Validation: The analytical chiral HPLC method must be validated for linearity, precision, accuracy, and limit of detection/quantitation according to ICH guidelines.

-

Preparative Separation: Once an effective analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further studies.

Pharmacological Evaluation

Signaling Pathway Postulate:

The following diagram illustrates a hypothetical signaling pathway that could be investigated to differentiate the activity of the Dabelotine enantiomers.

Caption: Hypothetical signaling pathway for Dabelotine enantiomers.

Experimental Protocol: In Vitro Receptor Binding Assay

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

-

Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the target receptor and increasing concentrations of either this compound or (R)-Dabelotine.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity.

Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Assay)

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of this compound or (R)-Dabelotine.

-

cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 or IC50 values are calculated to determine the potency of each enantiomer.

Future Directions

The comprehensive stereochemical evaluation of Dabelotine is paramount for its successful clinical development. Future research should focus on in vivo studies in relevant animal models to confirm the differential efficacy and safety of the (S) and (R) enantiomers. Furthermore, detailed pharmacokinetic studies in different species will be crucial to understand any stereoselective metabolism and to establish a sound basis for dose selection in human clinical trials. The development of stereospecific analytical methods for biological matrices will also be essential for monitoring the exposure of each enantiomer in vivo. Ultimately, a thorough understanding of the stereochemistry of Dabelotine will enable the development of a more effective and safer therapeutic agent.

References

The Enigmatic Case of (S)-Dabelotine: A Search for Therapeutic Targets in Dementia

An extensive review of scientific literature and clinical trial databases reveals no specific compound identified as "(S)-Dabelotine" currently under investigation for the treatment of dementia. This suggests a potential misspelling or misidentification of the molecule of interest. Researchers, scientists, and drug development professionals are encouraged to verify the chemical name and designation of the compound .

While the search for "this compound" proved inconclusive, the broader landscape of dementia therapeutics is an area of intense research. One area of investigation that has emerged with a complex and somewhat paradoxical profile is the use of gabapentinoids, such as Gabapentin , in elderly populations and individuals with cognitive decline. Although not a direct therapeutic for dementia, its off-label use for behavioral and psychological symptoms of dementia (BPSD) and its potential cognitive side effects warrant a closer examination. This guide, therefore, pivots to an in-depth analysis of Gabapentin as a case study for a compound with potential, albeit controversial, relevance to dementia.

Gabapentin: A Compound of Dual Interest in Dementia

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is primarily approved for the treatment of epilepsy and neuropathic pain. Its mechanism of action is not fully elucidated but is known to involve high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to modulate the influx of calcium into presynaptic terminals, thereby reducing the release of excitatory neurotransmitters.

Potential Therapeutic Applications in Behavioral and Psychological Symptoms of Dementia (BPSD)

Anecdotal and some small-scale studies have explored the use of Gabapentin for managing agitation, aggression, and other behavioral disturbances common in patients with dementia. The rationale for this application lies in its potential to reduce neuronal hyperexcitability, which may contribute to these symptoms. However, robust clinical trial data supporting this use is lacking, and its application remains off-label and approached with caution.

Concerns Regarding Cognitive Impairment and Increased Dementia Risk

Conversely, a growing body of evidence from observational studies suggests a concerning association between the use of Gabapentin and an increased risk of cognitive decline and dementia.[1][2][3][4] A large medical records study found that receiving six or more prescriptions for gabapentin for low back pain was associated with a significantly increased risk of developing dementia and mild cognitive impairment.[1] Another study analyzing the National Health Insurance Research Database in Taiwan concluded that patients treated with gabapentin or pregabalin had an increased risk of dementia.[2] These findings are particularly concerning for older adults, who are already at a higher risk for cognitive disorders.

Quantitative Data on Gabapentin and Dementia Risk

The following table summarizes key quantitative findings from observational studies on the association between Gabapentin use and the risk of dementia or mild cognitive impairment (MCI).

| Study Population | Exposure | Outcome | Risk Association | Citation |

| Adults with chronic low back pain | ≥ 6 Gabapentin prescriptions | Dementia | 29% increased risk | [1] |

| Adults with chronic low back pain | ≥ 6 Gabapentin prescriptions | Mild Cognitive Impairment (MCI) | 85% increased risk | [1] |

| General population | Gabapentin or Pregabalin use | Dementia | Hazard Ratio: 1.45 (95% CI, 1.36–1.55) | [2] |

| Younger patients (<50 years) | Gabapentin or Pregabalin use | Dementia | Hazard Ratio: 3.16 (95% CI, 2.23–4.47) | [2] |

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which Gabapentin might influence cognitive function are not fully understood. However, its primary interaction with the α2δ-1 subunit of voltage-gated calcium channels provides a starting point for hypothesizing its downstream effects.

Proposed Signaling Pathway for Gabapentin's Neuronal Effects

Caption: Proposed mechanism of Gabapentin action at the presynaptic terminal.

Experimental Workflow for Investigating Gabapentin's Cognitive Effects in Preclinical Models

Caption: A typical experimental workflow to study the effects of Gabapentin on cognition in a mouse model of Alzheimer's disease.

Conclusion

In the absence of information on "this compound," this guide has provided a technical overview of Gabapentin's complex relationship with dementia. While it may have a limited, off-label role in managing certain behavioral symptoms, the growing evidence linking it to cognitive decline and an increased risk of dementia necessitates a high degree of caution, particularly in elderly patients. Further research is crucial to delineate the precise mechanisms underlying these cognitive effects and to establish clear guidelines for its use in populations at risk for or living with dementia. Researchers in the field are urged to pursue novel therapeutic targets for dementia while remaining vigilant about the potential unintended consequences of existing medications.

References

- 1. Nerve pain drug gabapentin linked to increased dementia, cognitive impairment risks - BMJ Group [bmjgroup.com]

- 2. The association between Gabapentin or Pregabalin use and the risk of dementia: an analysis of the National Health Insurance Research Database in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dementia: Prolonged gabapentin use for pain may heighten risk [medicalnewstoday.com]

- 4. alzinfo.org [alzinfo.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Gabapentin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used pharmaceutical agent for the management of neuropathic pain and as an anticonvulsant. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is important to note that Gabapentin is an achiral molecule due to a plane of symmetry within its structure and therefore does not exist as distinct enantiomers such as an (S)-form.[1][2] This document outlines a common and effective protocol for the synthesis and purification of high-purity Gabapentin suitable for research and development purposes.

Synthesis of Gabapentin

A prevalent and efficient method for the synthesis of Gabapentin proceeds through the formation of a key intermediate, 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement.

Synthesis Workflow

Caption: A typical synthetic route to Gabapentin from 1,1-cyclohexanediacetic anhydride.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

-

To a stirred solution of aqueous ammonia (20%) in a reaction vessel, add 1,1-cyclohexanediacetic anhydride portion-wise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1,1-cyclohexanediacetic acid monoamide.

Step 2: Hofmann Rearrangement to form Gabapentin

-

Prepare a solution of sodium hypochlorite in a suitable reactor.

-

In a separate vessel, dissolve 1,1-cyclohexanediacetic acid monoamide in a cold solution of sodium hydroxide.

-

Slowly add the solution of the monoamide to the sodium hypochlorite solution, maintaining the temperature below 10 °C.

-

After the addition, heat the reaction mixture to 40-50 °C and stir for 2-3 hours.

-

The resulting solution contains the sodium salt of Gabapentin.

Step 3: Isolation of Gabapentin

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 7.0.

-

This will precipitate the crude Gabapentin.

-

Filter the crude product and wash with a small amount of cold water.

-

The crude Gabapentin can then be taken for purification.

Purification of Gabapentin

Purification is a critical step to obtain high-purity Gabapentin suitable for pharmaceutical applications. A common and effective method involves recrystallization and/or the use of ion-exchange chromatography.

Purification Workflow

Caption: A standard recrystallization workflow for the purification of Gabapentin.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude Gabapentin in a minimal amount of a hot solvent mixture, typically aqueous isopropanol or a methanol/isopropanol mixture.[3]

-

While hot, filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Filter the crystalline Gabapentin and wash the crystals with a small volume of the cold recrystallization solvent.

-

Dry the purified Gabapentin under vacuum at a temperature not exceeding 60 °C.

For even higher purity, an aqueous solution of a Gabapentin salt (e.g., hydrochloride) can be passed through a strong cationic ion exchange resin.[4] The resin is then washed, and the Gabapentin is eluted with an ammonia solution. Subsequent evaporation of the eluate and crystallization from an alcoholic solvent yields highly pure Gabapentin.

Data Presentation

| Parameter | Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide | Hofmann Rearrangement & Isolation | Recrystallization |

| Typical Yield | 85-95% | 70-80% (from monoamide) | >90% recovery |

| Purity (by HPLC) | >95% | 85-95% | >99.5% |

| Key Reagents | 1,1-Cyclohexanediacetic anhydride, Aqueous Ammonia | 1,1-Cyclohexanediacetic acid monoamide, Sodium Hypochlorite, Sodium Hydroxide, HCl | Isopropanol, Methanol, Water |

| Typical Reaction Time | 4-6 hours | 3-4 hours | Not Applicable |

| Typical Temperature | 0-25 °C | 0-50 °C | 0-80 °C |

Conclusion

The described protocols for the synthesis and purification of Gabapentin provide a reliable and scalable method for obtaining high-purity material. Careful control of reaction conditions and purification steps is essential to achieve the desired quality for research and pharmaceutical development. The achiral nature of Gabapentin simplifies its synthesis as there is no need for stereoselective steps or chiral resolution.

References

Application Notes and Protocols for the Quantification of (S)-Dabelotine

Disclaimer: As of the latest literature search, specific validated analytical methods for the quantification of (S)-Dabelotine are not publicly available. The following application notes and protocols are presented as a comprehensive template based on established methodologies for the analysis of chiral small molecules in biological matrices. These protocols should serve as a starting point for the development and validation of a specific method for this compound. All parameters, especially those related to chromatography and mass spectrometry, will require optimization and rigorous validation for this compound.

Introduction

Dabelotine is a chiral compound, and as with many chiral drugs, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for the accurate quantification of the active enantiomer, this compound, in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document outlines a general framework for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

LC-MS/MS Method for Quantification of this compound in Human Plasma

This section details a hypothetical, yet representative, LC-MS/MS method for the determination of this compound in human plasma. The method is adapted from established protocols for similar small molecules.

Principle

The method involves the extraction of this compound and a suitable internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated on a chiral High-Performance Liquid Chromatography (HPLC) column and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

This compound reference standard

-

(R)-Dabelotine (or a stable isotope-labeled this compound as an internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Control human plasma (K2-EDTA)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Chiral HPLC column (e.g., Chiralpak® series or similar)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

1.4.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to obtain primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

1.4.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

1.4.3. Chromatographic and Mass Spectrometric Conditions

The following are suggested starting conditions and require optimization for this compound:

| Parameter | Suggested Condition |

| HPLC Column | Chiralpak® AD-H, 2.1 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | To be optimized for chiral separation. A typical starting point could be an isocratic elution or a shallow gradient. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. |

| This compound | Precursor Ion (Q1) -> Product Ion (Q3) |

| Internal Standard | Precursor Ion (Q1) -> Product Ion (Q3) |

Method Validation Summary (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes expected performance characteristics.

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ±20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +7% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |

| Stability | % Change within ±15% of nominal concentration | Stable under tested conditions |

Diagrams and Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

Analytical Method Validation Logic

Caption: Key components of analytical method validation.

Conclusion

The provided protocols and data serve as a robust template for developing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound. Successful implementation will require careful optimization of the chiral separation and mass spectrometric parameters, followed by a comprehensive validation to ensure the reliability of the data for its intended purpose in research and drug development.

Application Notes and Protocols for In Vivo Evaluation of (S)-Dabelotine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies evaluating the therapeutic potential of (S)-Dabelotine, a selective alpha-7 nicotinic acetylcholine receptor (α7-nAChR) agonist, in rodent models of cognitive impairment. The protocols detailed below are designed to assess the efficacy of this compound in reversing cognitive deficits and to elucidate its underlying mechanism of action.

Introduction

This compound is a novel therapeutic agent targeting the α7-nAChR, a key receptor implicated in learning, memory, and attention.[1] Activation of α7-nAChRs has shown promise in preclinical models for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][3] These protocols outline the use of the scopolamine-induced amnesia model in rodents, a well-established paradigm for screening compounds with potential cognitive-enhancing properties.

Preclinical Data Summary for a Structurally Similar α7-nAChR Agonist (EVP-6124)

Due to the limited availability of public preclinical data for this compound, the following tables summarize in vivo findings for EVP-6124, a structurally analogous α7-nAChR partial agonist. This information can serve as a valuable reference for initial dose selection and experimental design for this compound.

Table 1: In Vivo Efficacy of EVP-6124 in a Rodent Model of Cognitive Impairment

| Compound | Species | Model | Behavioral Task | Dose (Route) | Key Finding | Reference |

| EVP-6124 | Rat | Scopolamine-induced amnesia | Object Recognition Task | 0.3 mg/kg (p.o.) | Significantly restored memory function. | [4] |

Table 2: In Vivo Neurochemical Effects of EVP-6124

| Compound | Species | Brain Regions | Dose (Route) | Key Finding | Reference |

| EVP-6124 | Rat | Medial prefrontal cortex, Nucleus accumbens | 0.1 mg/kg (s.c.) | Increased efflux of dopamine, acetylcholine, and glutamate. | [5] |

Experimental Protocols

Rodent Model of Cognitive Impairment: Scopolamine-Induced Amnesia

This protocol describes the induction of cognitive deficits in rodents using the muscarinic receptor antagonist, scopolamine.

Materials:

-

Scopolamine hydrobromide

-

Sterile saline (0.9% NaCl)

-

Rodents (e.g., male Wistar rats or C57BL/6 mice)

-

Standard laboratory animal housing and husbandry supplies

Procedure:

-

Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Scopolamine Preparation: Dissolve scopolamine hydrobromide in sterile saline to the desired concentration (e.g., 1 mg/mL).

-

Administration: Administer scopolamine intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg body weight, 30 minutes prior to behavioral testing.

Behavioral Assessment of Cognitive Function

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.

Materials:

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of identical objects (familiar objects)

-

One set of different objects (novel objects)

-

Video recording and tracking software

Procedure:

-

Habituation (Day 1):

-

Place each animal individually into the empty open-field arena for 10 minutes to allow for habituation to the new environment.

-

-

Training/Acquisition Trial (Day 2):

-

Place two identical (familiar) objects in the arena.

-

Place the animal in the center of the arena and allow it to freely explore the objects for 10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Testing Trial (Day 2, after a retention interval, e.g., 1-24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the animal back in the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

The MWM test is a widely used behavioral task to assess spatial learning and memory.

Materials:

-

Circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.

-

Submerged escape platform.

-

Visual cues placed around the room.

-

Video recording and tracking software.

Procedure:

-

Acquisition Training (Days 1-4):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water at one of four randomly chosen starting positions, facing the wall of the pool.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 5):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across training days.

-

Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings. A preference for the target quadrant indicates spatial memory retention.

-

This compound Efficacy Study Design

Objective: To evaluate the ability of this compound to reverse scopolamine-induced cognitive deficits.

Experimental Groups:

-

Group 1: Vehicle Control: Vehicle + Saline

-

Group 2: Scopolamine Control: Vehicle + Scopolamine

-

Group 3: this compound Low Dose: this compound (e.g., 0.1 mg/kg) + Scopolamine

-

Group 4: this compound Mid Dose: this compound (e.g., 0.3 mg/kg) + Scopolamine

-

Group 5: this compound High Dose: this compound (e.g., 1.0 mg/kg) + Scopolamine

-

Group 6: Positive Control (e.g., Donepezil): Donepezil + Scopolamine

Procedure:

-

Administer this compound or vehicle orally (p.o.) or subcutaneously (s.c.) at a predetermined time before the administration of scopolamine (e.g., 30-60 minutes).

-

Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the behavioral test.

-

Conduct the NOR or MWM test as described above.

Table 3: Example Dosing and Administration Schedule

| Treatment | Route | Pre-treatment Time before Scopolamine | Scopolamine Administration | Behavioral Testing |

| Vehicle | p.o. or s.c. | 60 min | 30 min pre-test | T |

| This compound | p.o. or s.c. | 60 min | 30 min pre-test | T |

| Scopolamine | i.p. | - | 30 min pre-test | T |

Signaling Pathway and Experimental Workflow Diagrams

Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Signaling Pathway

Activation of the α7-nAChR by an agonist like this compound is hypothesized to initiate downstream signaling cascades that promote neuronal survival and synaptic plasticity, thereby improving cognitive function. Key pathways include the JAK2-STAT3 and PI3K-Akt pathways.

Caption: Simplified α7-nAChR signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of an in vivo experiment to assess the efficacy of this compound.

Caption: In vivo efficacy study workflow.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in rodent models of cognitive impairment. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for advancing the development of this promising therapeutic candidate. Researchers are encouraged to optimize parameters such as dose and timing based on pilot studies and any emerging data on the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Cell-based Assays for (S)-Dabelotine Activity Screening

Introduction

(S)-Dabelotine is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, such as the hippocampus and cortex. The α7 nAChR is implicated in neuropsychiatric and neurodegenerative disorders, making it a key target for drug discovery. As a homopentameric channel, its activation leads to a rapid influx of cations, most notably calcium (Ca²⁺), which triggers a cascade of downstream signaling events.

Screening for the activity of compounds like this compound requires robust cell-based assays that can accurately measure the function of the α7 nAChR. Key challenges in assay development for this target include its exceptionally rapid desensitization upon agonist binding. To overcome this, assays often incorporate a positive allosteric modulator (PAM), which stabilizes the open state of the channel, prolonging the signal and enhancing its amplitude.

These application notes provide detailed protocols for two primary methodologies for screening and characterizing α7 nAChR agonists like this compound: a high-throughput calcium flux assay suitable for primary screening, and a lower-throughput, high-fidelity automated electrophysiology assay for hit confirmation and detailed pharmacological characterization.

Mechanism of Action: α7 nAChR Signaling

Activation of the α7 nAChR by an agonist such as this compound opens the ion channel, leading to a direct influx of Ca²⁺. This initial signal can propagate through several downstream pathways, including the activation of calcium-dependent kinases (e.g., PKC, MAPK/ERK) and transcription factors (e.g., STAT3, NF-κB), ultimately influencing cellular processes like neurotransmitter release, synaptic plasticity, and anti-inflammatory responses.

Assay 1: High-Throughput Calcium Flux Assay (FLIPR)

This assay is designed for screening large compound libraries to identify potential α7 nAChR agonists. It utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using a calcium-sensitive fluorescent dye.

Detailed Protocol: Calcium Flux Assay

-

Principle: Cells stably expressing human α7 nAChR are loaded with a fluorescent calcium indicator dye. Upon receptor activation by this compound, the influx of Ca²⁺ binds to the dye, causing an increase in fluorescence intensity. A Type II PAM (e.g., PNU-120596) is added with the agonist to amplify and prolong the signal, making it readily detectable.[1] The kinetic fluorescence response is measured and used to determine compound potency and efficacy.

-

Materials and Reagents:

-

Cell Line: CHO or HEK293 cells stably expressing the human α7 nAChR.

-

Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Calcium Assay Kit: FLIPR Calcium 4, 5, or 6 Assay Kit (contains calcium-sensitive dye and quencher).[2]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: Anion-exchange inhibitor to prevent dye leakage (often included in kits or prepared as a 250 mM stock in 1 M NaOH).

-

Reference Agonist: Acetylcholine (ACh) or another known α7 partial agonist (e.g., EVP-6124).

-

Positive Allosteric Modulator (PAM): PNU-120596 (10 mM stock in DMSO).

-

Test Compound: this compound (10 mM stock in DMSO).

-

-

Cell Culture and Plating:

-

Culture cells according to standard procedures.

-

On the day before the assay, harvest cells and seed them into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

-

Incubate plates overnight at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

Dye Loading: Prepare the dye loading buffer according to the manufacturer's protocol, typically by dissolving the dye in Assay Buffer containing probenecid (final concentration 2.5 mM).[3]

-

Remove cell plates from the incubator. Add 25 µL of dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C, 5% CO₂.[4]

-

Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentration. Also prepare solutions for controls (vehicle, reference agonist).

-

Prepare a 2X solution of the PAM (e.g., 20 µM PNU-120596 for a 10 µM final concentration) and mix it with the 2X agonist solutions.

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm).

-

Establish a stable baseline reading for 10-20 seconds.

-

Initiate the online addition of 50 µL from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for 2-3 minutes to capture the full kinetic response.

-

-

-

Data Analysis:

-

The primary response is calculated as the change in fluorescence (ΔF = F_max - F_baseline).

-

Normalize the response to the maximum signal achieved with a saturating concentration of a reference full agonist to determine % Efficacy (E_max).[5]

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the Potency (EC₅₀) , which is the concentration that elicits 50% of the maximal response.[6][7]

-

Data Presentation: Calcium Flux Assay

| Parameter | This compound (Example) | EVP-6124 (Reference)[8] | PNU-282987 (Reference)[8] |

| Cell Line | HEK293-hα7 | HEK293-rα7 | HEK293-rα7 |

| Assay Type | Calcium Flux (FLIPR) | Calcium Flux (FLIPR) | Calcium Flux (FLIPR) |

| PAM Used | PNU-120596 (10 µM) | PNU-120596 (10 µM) | PNU-120596 (10 µM) |